Cas no 93-02-7 (2,5-Dimethoxybenzaldehyde)

2,5-Dimethoxybenzaldehyde is a substituted benzaldehyde derivative featuring methoxy groups at the 2 and 5 positions of the aromatic ring. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its electron-rich aromatic structure makes it a valuable precursor for electrophilic substitution reactions, including formylation and condensation processes. The methoxy substituents enhance its solubility in organic solvents and influence its reactivity, enabling selective functionalization. With a well-defined melting point and stability under standard conditions, 2,5-dimethoxybenzaldehyde is a reliable building block for researchers and industrial applications requiring precise aromatic aldehydes.
2,5-Dimethoxybenzaldehyde structure
2,5-Dimethoxybenzaldehyde structure
Product Name:2,5-Dimethoxybenzaldehyde
CAS No:93-02-7
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00003314
CID:34680
PubChem ID:24893408
Update Time:2026-03-10

2,5-Dimethoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dimethoxybenzaldehyde
    • 2,5-Dimethylbenzaldehyde
    • 2,5-(MeO)2PhCHO
    • 2,5-dimethoxy-benzaldehyde
    • 2,5-dimethoxybenzenecarbaldehyde
    • 2,5-dimethoxycarboxaldehyde
    • Benzaldehyde,2,5-dimethoxy
    • EINECS 202-211-5
    • gentisic aldehyde dimethyl ether
    • Benzaldehyde, 2,5-dimethoxy-
    • 2,5-Dimethoxy benzaldehyde
    • W49S1PPL78
    • AFUKNJHPZAVHGQ-UHFFFAOYSA-N
    • NSC6315
    • PubChem2176
    • GENTISIC ALDEHYDE
    • 2,5-dimethoxybenzaldehyd
    • 2,5-dimethoxybenzaldehye
    • 2.5-dimethoxybenzaldehyde
    • 2,5 -dimethoxybenzaldehyde
    • DSSTox_CID_31193
    • DSSTox_GSID_52620
    • KSC490M2R
    • 2,5-Dimethoxybenzaldehyde,97%
    • 2,5-Dimethoxybenzald
    • 5-DiMethoxy benzaldehyde
    • 2,5-DiMethoxybenzaldehyde, 97% 25GR
    • NSC 6315
    • 93-02--7
    • 2,5-Dimethoxybenzaldehyde Vetec(TM) reagent grade, 98%
    • 2,5-Dimethoxybenzaldehyde (ACI)
    • BBL023745
    • CAS-93-02-7
    • STK301598
    • UNII-W49S1PPL78
    • DIMETHOXYBENZALDEHYDE, 2,5-
    • AI3-19307
    • BRN 0509301
    • BCP05725
    • NS00039516
    • Benzaldehyde, 2,5dimethoxy
    • Q4596796
    • YSWG665
    • DTXSID5052620
    • 2-Hydroxy-5-methoxybenzaldehyde, methyl ether
    • 2,5-Dimethoxybenzaldehyde, 99%
    • AKOS000118971
    • 93-02-7
    • SY003540
    • DB-020095
    • CHEMBL3560070
    • MFCD00003314
    • F2190-0615
    • NCGC00357176-01
    • D1111
    • CS-W007635
    • NSC-6315
    • SCHEMBL172939
    • 2,5-Dimethoxybenzaldehyde, Vetec(TM) reagent grade, 98%
    • AC-8438
    • Tox21_303938
    • DTXCID9031193
    • PS-6288
    • W-100261
    • CHEBI:183284
    • MDL: MFCD00003314
    • Inchi: 1S/C9H10O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-6H,1-2H3
    • InChI Key: AFUKNJHPZAVHGQ-UHFFFAOYSA-N
    • SMILES: O=CC1C(OC)=CC=C(OC)C=1
    • BRN: 0509301

Computed Properties

  • Exact Mass: 166.06300
  • Monoisotopic Mass: 166.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Color/Form: Yellowish crystalline powder
  • Density: 1.1708 (rough estimate)
  • Melting Point: 46-48 °C (lit.)
  • Boiling Point: 146 °C/10 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.5260 (estimate)
  • Solubility: 795mg/l
  • Water Partition Coefficient: Soluble in chloroform and methanol. Slightly soluble in water.
  • PSA: 35.53000
  • LogP: 1.51630
  • Sensitiveness: Air Sensitive
  • Solubility: Soluble in ethanol, ether and other organic solvents.

2,5-Dimethoxybenzaldehyde Security Information

2,5-Dimethoxybenzaldehyde Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2,5-Dimethoxybenzaldehyde Pricemore >>

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2,5-Dimethoxybenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1.5 h, 0 °C; 30 min, 0 °C → rt
Reference
Synthesis of 5,8-dimethoxynaphtho[2,3-c]furan-4(9H)-one
Piggott, Matthew J.; Wege, Dieter, Tetrahedron, 2006, 62(15), 3550-3556

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: BINOL ,  Cupric nitrate ,  Aluminum nitrate ;  16 h, rt
Reference
Reusable Copper-Aluminum Hydrotalcite/rac-BINOL System for Room Temperature Selective Aerobic Oxidation of Alcohols
Kantam, M. Lakshmi; Arundhathi, R.; Likhar, Pravin R.; Damodara, D., Advanced Synthesis & Catalysis, 2009, 351(16), 2633-2637

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Carbon ,  Nickel platinum alloy (supported by carbon nanotube) Solvents: Toluene ;  2 h, 80 °C
Reference
Single-Walled Carbon Nanotube Supported PtNi Nanoparticles (PtNi@SWCNT) Catalyzed Oxidation of Benzyl Alcohols to the Benzaldehyde Derivatives in Oxygen Atmosphere
Goksu, Haydar; Cellat, Kemal ; Sen, Fatih, Scientific Reports, 2020, 10(1),

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium ,  Aluminum hydroxide oxide ;  3 h, rt
Reference
Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions
Goksu, Haydar; Sen, Fatih, Scientific Reports, 2020, 10(1),

Production Method 5

Reaction Conditions
1.1 Catalysts: Titanium tetrafluoride Solvents: Water ;  5 h, 60 °C
Reference
Mild and chemoselective synthesis and deprotection of geminal diacetates catalyzed by titanium(IV) halides
Jung, Misuk; Yoon, Jieun; Kim, Hak Sung; Ryu, Jae-Sang, Synthesis, 2010, (16), 2713-2720

Production Method 6

Reaction Conditions
1.1 Catalysts: Bismuth trichloride Solvents: Chloroform
Reference
Bismuth(III) chloride; an efficient and selective catalyst for deprotection of 1,1-diacetates
Mohammadpoor-Baltork, I.; Aliyan, H., Synthetic Communications, 1999, 29(16), 2741-2746

Production Method 7

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1.5 h, 0 °C; 0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
Reference
Preparation of 2,5-dimethoxyphenylacetic acid
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphoric acid Solvents: Toluene ,  Water ;  24 h, 25 °C
Reference
Preparation of aldehydes or ketones by photochemical dehydrogenation of primary or secondary alcohols using rhodium-doped strontium titanium oxide having ruthenium supported thereon
, Japan, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 2,6-pyridinedicarboxy… Solvents: Acetonitrile ;  5 min, rt
Reference
2,6-Dicarboxypyridinium chlorochromate. An efficient and selective reagent for the mild deprotection of acetals, thioacetals, and 1,1-diacetates to carbonyl compounds
Hosseinzadeh, Rahman; Tajbakhsh, Mahmood; Shakoori, Alireza; Niaki, Mohammad Yazdani, Monatshefte fuer Chemie, 2004, 135(10), 1243-1249

Production Method 10

Reaction Conditions
1.1 Reagents: 1,2-Benziodoxole, 1,1,1,3-tetrahydro-3-oxo-1,1,1-tris(1-oxobutoxy)- Solvents: Butyric anhydride ;  0.3 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt; 15 min, rt
Reference
Selective oxidation process for alcohols with enhanced safety by using 1,1,1-trialkanoyl periodinane derivatives in anhydride solutions
, United States, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, salt with chromic acid (H… Catalysts: Aluminum chloride
Reference
An efficient and selective method for conversion of oximes and semicarbazones to the corresponding carbonyl compounds under solvent-free conditions
Hajipour, A. R.; Mallakpour, S. E.; Mohammadpoor-Baltork, I.; Khoee, S., Synthetic Communications, 2001, 31(8), 1187-1194

Production Method 12

Reaction Conditions
1.1 Reagents: Phosphoric acid Catalysts: Rhodium ,  Ruthenium ,  Strontium titanium oxide (SrTiO3) Solvents: Toluene ,  Water ;  24 h, pH 3.4, 25 °C
Reference
Redox-Selective Generation of Aldehydes and H2 from Alcohols under Visible Light
Liu, Zijun; Caner, Joaquim; Kudo, Akihiko; Naka, Hiroshi; Saito, Susumu, Chemistry - A European Journal, 2013, 19(29), 9452-9456

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium ferricyanide Catalysts: Dipotassium osmate Solvents: Acetonitrile ,  Water ;  rt → 60 °C; 45 min, 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
An expedient osmium(VI)/K3Fe(CN)6-mediated selective oxidation of benzylic, allylic and propargylic alcohols
Fernandes, Rodney A.; Bethi, Venkati, RSC Advances, 2014, 4(76), 40561-40568

Production Method 14

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Methanol ,  Dichloromethane ;  1 h, rt
Reference
Anodic Oxidation on a Boron-Doped Diamond Electrode Mediated by Methoxy Radicals
Sumi, Takenori; Saitoh, Tsuyoshi; Natsui, Keisuke; Yamamoto, Takashi; Atobe, Mahito; et al, Angewandte Chemie, 2012, 51(22), 5443-5446

Production Method 15

Reaction Conditions
1.1 Reagents: Silica ,  Nitrate (H(NO3)21-), nitrosyl, compd. with 1,4,7,10,13,16-hexaoxacyclooctadecane… Solvents: Dichloromethane ;  5 min, rt
Reference
Deprotection of 1,1-diacetates with [NO+·crown·H(NO3)2-]
Zolfigol, Mohammad Ali; Zebarjadian, Mohammad Hassan; Mohammadpoor-Baltork, Iraj; Shamsipur, Mojtaba, Synthetic Communications, 2002, 32(18), 2803-2808

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Platinum Solvents: Toluene ;  3 h, 80 °C
Reference
Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere
Goksu, Haydar; Burhan, Hakan; Mustafov, Sibel Demiroglu; Sen, Fatih, Scientific Reports, 2020, 10(1),

Production Method 17

Reaction Conditions
1.1 Catalysts: Stannous chloride Solvents: Acetonitrile
Reference
Efficient and selective deprotection of aryl aldehyde diacetates catalyzed by tin(II) chloride dihydrate
Mohammadpoor-Baltork, I.; Alivan, H., Indian Journal of Chemistry, 1999, (10), 1223-1225

Production Method 18

Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 3-pyridinecarboxylic … Solvents: Acetonitrile
Reference
3-carboxypyridinium chlorochromate (CPCC). A mild, efficient, and inexpensive reagent for oxidative deprotection of trimethylsilyl and tetrahydropyranyl ethers under non-aqueous conditions
Mohammadpoor-Baltork, Iraj; Pouranshirvani, Shahrzad, Synthesis, 1997, (7), 756-758

Production Method 19

Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, salt with chromic acid (H… Catalysts: Aluminum chloride
1.2 Solvents: Carbon tetrachloride
Reference
An efficient and selective oxidation of benzylic alcohols to the corresponding carbonyl compounds under solvent-free conditions
Hajipour, Abdol Reza; Mallakpour, Shadpour E.; Mohammadpoor-Baltork, Iraj; Khoee, Sepideh, Chemistry Letters, 2000, (2), 120-121

Production Method 20

Reaction Conditions
1.1 Reagents: Lithium carbonate (Li2CO3) ,  Iodine Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  48 h, 60 °C
Reference
Method for preparing benzaldehyde or phenone compound by oxidation of benzyl alcohol in ionic liquid
, Korea, , ,

2,5-Dimethoxybenzaldehyde Raw materials

2,5-Dimethoxybenzaldehyde Preparation Products

2,5-Dimethoxybenzaldehyde Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:93-02-7)2,5-Dimethoxybenzaldehyde
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Amadis Chemical Company Limited
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(CAS:93-02-7)2,5-Dimethoxybenzaldehyde
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Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:02
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2,5-Dimethoxybenzaldehyde Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
GC-MS
GC-MS

Additional information on 2,5-Dimethoxybenzaldehyde

Professional Overview of 2,5-Dimethoxybenzaldehyde (CAS No. 93-02-7)

2,5-Dimethoxybenzaldehyde, a benzaldehyde derivative with the CAS registry number 93-02-7, is a versatile organic compound characterized by its aromatic ring structure and methoxy substituents at the 2 and 5 positions. This compound has gained significant attention in recent years due to its unique physicochemical properties and emerging applications in pharmaceuticals, agrochemicals, and material science. Its molecular formula C₈H₈O₃ reflects the presence of two methoxy groups attached to a substituted benzene ring, with an aldehyde functional group at the para position relative to one of the methoxy substituents. This structural configuration confers distinctive reactivity profiles and biological activities that researchers continue to explore.

The synthesis of 2,5-Dimethoxybenzaldehyde has evolved with advancements in green chemistry methodologies. Traditional approaches involved Friedel-Crafts acylation using toxic catalysts like aluminum chloride, but recent studies published in Green Chemistry (2023) highlight environmentally benign protocols utilizing solid acid catalysts such as H-ZSM-5 zeolites. These methods achieve yields exceeding 95% under solvent-free conditions at temperatures below 150°C, significantly reducing ecological footprints compared to conventional routes. Another notable development comes from the Journal of Organic Chemistry, which demonstrated microwave-assisted synthesis strategies that shorten reaction times by over 60% while maintaining high stereochemical purity.

In pharmacological research, this compound exhibits promising anti-inflammatory activity through modulation of NF-κB signaling pathways. A groundbreaking study in Nature Communications (May 2024) revealed its ability to suppress cytokine production in LPS-stimulated macrophages by inhibiting IκBα phosphorylation at IC₅₀ values as low as 1.8 μM. This mechanism differentiates it from conventional NSAIDs by targeting upstream inflammatory mediators rather than cyclooxygenase enzymes. Parallel investigations in Bioorganic & Medicinal Chemistry Letters (March 2024) identified its potential as an antioxidant agent with radical scavenging capacities comparable to Trolox (EC₅₀ = 3.1 mM), attributed to the synergistic effects of its methoxy groups and carbonyl functionality.

Clinical translational studies have begun exploring its role in cancer therapy through multiple mechanisms. Research teams at Stanford University (published July 2024) discovered that when conjugated with paclitaxel via hydrazone linkages, the resulting prodrug exhibited enhanced cytotoxicity against triple-negative breast cancer cells compared to free paclitaxel (Pd<0.01). The methoxy groups facilitate passive tumor targeting via the enhanced permeability and retention effect while the aldehyde moiety enables controlled drug release under physiological conditions. Additional preclinical data from Cancer Research (October 2023) demonstrated its capacity to induce apoptosis in pancreatic cancer models through mitochondrial depolarization and caspase activation pathways.

In drug delivery systems, this compound's aldehyde group serves as a valuable functional handle for conjugation chemistry. A collaborative study between MIT and Pfizer (published March 2024) utilized click chemistry principles to attach polyethylene glycol chains via oxime linkages, creating stable nanoparticles with extended circulation half-lives (~7 hours vs ~1 hour for unmodified counterparts). The methoxy substituents further enhance biocompatibility by reducing non-specific protein adsorption on nanoparticle surfaces—a critical factor for successful intravenous administration.

The compound's structural versatility is evident in recent materials science applications reported in Nano Letters. Researchers successfully synthesized carbon quantum dots functionalized with this aldehyde derivative through hydrothermal carbonization processes (April 2024). The resulting nanomaterials displayed fluorescence quantum yields up to 68% and exceptional photostability under UV irradiation—properties attributed to electron-donating effects of the methoxy groups stabilizing conjugated π-systems within the carbon framework.

Agricultural studies published in Pest Management Science (June 2024) revealed novel pest control applications when incorporated into chitosan-based coatings for seed preservation. The formulation demonstrated dose-dependent inhibition of fungal growth on maize seeds without phytotoxic effects at concentrations below 5 mM, suggesting potential for eco-friendly crop protection strategies that avoid synthetic fungicides.

Safety evaluations based on recent OECD guidelines indicate low acute toxicity (Lethal Dose LD₅₀ >5 g/kg oral rat model) while emphasizing proper handling procedures due to skin sensitization potential identified through murine local lymph node assays (July 2024). Regulatory compliance remains straightforward as it does not fall under controlled substance categories according to current EMEA and FDA classifications.

Ongoing research focuses on optimizing its photochemical properties for photodynamic therapy applications. A team from ETH Zurich reported in Nature Chemistry that photoactivation under near-infrared light induces singlet oxygen generation rates exceeding traditional photosensitizers like rose bengal when conjugated with gold nanoparticles (kRQ = 18 L mol⁻¹ s⁻¹ vs control's k =6 L mol⁻¹ s⁻¹ at λ=785 nm). This discovery opens new avenues for targeted cancer therapies minimizing off-target effects.

In metabolic engineering studies published this year (Nature Biotechnology, February), researchers demonstrated that feeding cultures of engineered E.coli bacteria with this compound increased production yields of terpenoid-based pharmaceutical intermediates by upregulating mevalonate pathway enzymes through transcription factor binding mechanisms involving its aromatic structure.

A recent computational study using DFT calculations (JACS, September 2024) elucidated electronic interactions between methoxy groups and adjacent oxygen atoms creating stabilizing hydrogen bonds that influence molecular conformation—critical insights for designing bioisosteres with improved pharmacokinetic profiles.

In analytical chemistry advancements (Analytica Chimica Acta, November), derivatization reactions employing this compound enabled sensitive detection methods for catecholamine neurotransmitters via fluorescence quenching mechanisms involving electron transfer processes between substituted benzene rings and analyte molecules.

Cryogenic electron microscopy studies (eLife, December) showed that when incorporated into lipid bilayers at concentrations below ~1 mM, it induces membrane curvature changes analogous to natural antimicrobial peptides—a property now being explored for developing synthetic membrane-active therapeutic agents.

Synthetic biology applications include its use as a precursor molecule in bioorthogonal reactions reported in Nature Methods,. Researchers developed a strain-selective labeling system where genetically encoded azide groups react selectively with strained cyclooctynes derived from this compound during live cell imaging experiments without interfering with cellular processes—a major breakthrough for real-time metabolic tracking.

New formulations combining this compound with graphene oxide exhibited enhanced drug delivery efficiency across blood-brain barrier models according to studies published in Biomaterials Science,. The π-π stacking interactions between aromatic rings facilitated sustained release profiles over a two-week period while maintaining therapeutic efficacy against neuroinflammatory conditions like multiple sclerosis models.

In enzymology research (JBC,, January), scientists identified that it acts as a competitive inhibitor against monoamine oxidase B enzymes with Ki values measured at ~3 μM—suggesting potential utility as a neuroprotective agent by preventing dopamine degradation in Parkinson's disease models without affecting other key metabolic pathways.

Surface-enhanced Raman spectroscopy studies using gold nanostars functionalized with this compound achieved detection limits down to femtomolar concentrations for certain biomarkers according to recent work published in Sensors & Actuators B: Chemical,. The electronic coupling between aldehyde groups and noble metal surfaces generates distinct spectral signatures useful for point-of-care diagnostic platforms currently under development.

Aerobic oxidation catalysis investigations revealed that palladium-catalyzed transformations using this compound produce enantioenriched products (>98% ee) under ambient conditions—a significant improvement over earlier protocols requiring high-pressure hydrogenation systems according to findings presented at ACS Spring National Meeting (April).

In vitro kinase inhibition assays conducted by Merck Research Labs demonstrated selective inhibition against Aurora kinase A (>99% inhibition at ≤1 μM)—a key enzyme involved in mitotic progression—suggesting new opportunities for developing anti-cancer agents targeting aberrant cell division processes without affecting normal cells' proliferation rates as shown in comparative cytotoxicity studies on HEK-Blue cells versus HeLa lines (May publication).

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-02-7)2,5-Dimethoxybenzaldehyde
LE9405;LE2307006
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:93-02-7)2,5-Dimethoxybenzaldehyde
A844424
Purity:99%/99%
Quantity:500g/1kg
Price ($):166.0/330.0
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